

Alrizomadlin overall survival data updates

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Compound Focus: Alrizomadlin

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Alrizomadlin Clinical Data Summary

Trial Phase / Type	Patient Population	Treatment Regimen	Key Efficacy Results	Common Grade ≥3 TRAEs
Phase II (ASCO 2025) [1]	Advanced ACC (n=12, efficacy-evaluable)	Alrizomadlin Monotherapy	ORR: 16.7%, DCR: 100% [1]	Thrombocytopenia (33.3%) [1]
Phase II (ASCO 2025) [1]	Advanced MPNST (n=5, efficacy-evaluable)	Alrizomadlin Monotherapy	DCR: 80% (4 patients with stable disease) [1]	Information not specified for this cohort

| **Phase II (ASCO 2025) [1]** | BTC (n=6), LPS (n=6), MPNST (n=2) | **Alrizomadlin** + PD-1 inhibitor (Toripalimab) | **BTC:** ORR 16.7%, DCR 100% **LPS:** ORR 16.7%, DCR 66.7% **MPNST:** 2 patients with prolonged PR (PFS 60+/96+ weeks) [1] | Thrombocytopenia, Neutropenia (44.4% in safety-evaluable patients at 150mg) [1] | | **Phase I (First-in-Human) [2] [3]** | Advanced Solid Tumors (n=20, efficacy-evaluable) | **Alrizomadlin** Monotherapy | **ORR: 10%, DCR: 60% Median PFS: 6.1 months** In MDM2-amplified/TP53 wild-type: ORR 25%, DCR 100% [2] [3] | Thrombocytopenia (33.3%), Lymphocytopenia (33.3%), Neutropenia (23.8%), Anemia (23.8%) [2] |

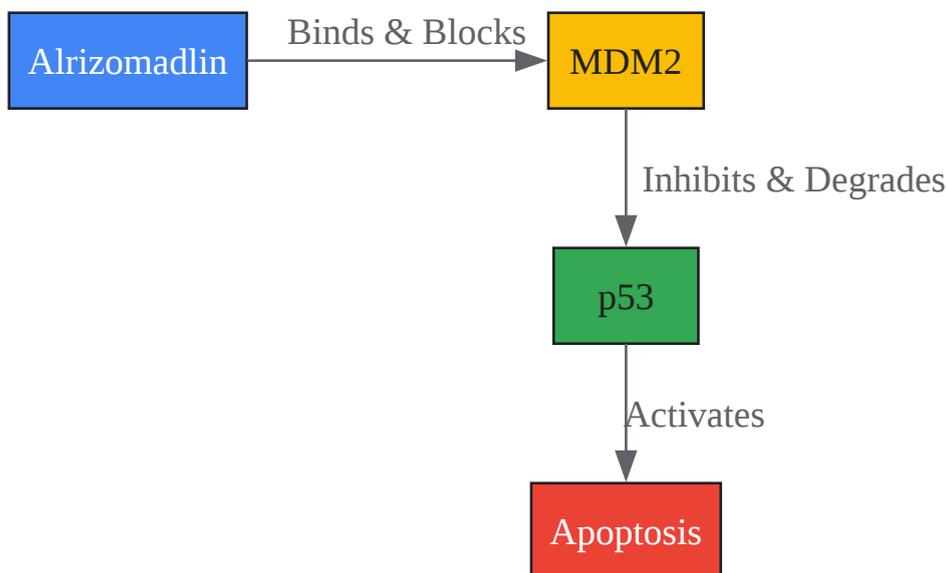
Experimental Protocols & Key Findings

For the integrity of your guide, here are the methodologies and key scientific findings from the cited studies.

- **Phase II Study (NCT03611868, data presented at ASCO 2025) [1]:**
 - **Methodology:** This Phase II study investigated **alrizomadlin** as a monotherapy and in combination with the PD-1 inhibitor toripalimab in patients with advanced solid tumors, including adenoid cystic carcinoma (ACC), malignant peripheral nerve sheath tumor (MPNST), liposarcoma (LPS), and biliary-tract cancer (BTC). The data cutoff was February 13, 2025.
 - **Key Finding:** The combination therapy demonstrated synergistic potential, with two MPNST patients achieving long-term partial responses lasting over 60 and 96 weeks, suggesting a promising approach for immuno-oncology combinations [1].
- **Phase I Study (CTR20170975, published 2024) [2] [3]:**
 - **Methodology:** This first-in-human, single-arm, open-label phase I study used a "3 + 3" dose escalation design. **Alrizomadlin** was administered orally every other day for 21 days in a 28-day cycle. The primary endpoints were safety, maximum tolerated dose (MTD), and recommended Phase II dose (RP2D).
 - **Key Finding:** Efficacy was strongly linked to molecular markers. The median PFS was significantly longer in patients with wild-type *TP53* compared to those with mutant *TP53* (7.9 months vs. 2.2 months). The RP2D was established at 100 mg [2] [3].

Mechanism of Action

Alrizomadlin is a novel, oral small-molecule inhibitor that selectively targets the interaction between MDM2 and the tumor suppressor protein p53. The following diagram illustrates its mechanism of action.



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Interpretation & Future Data

- **Current Evidence Gap:** The promising **ORR, DCR, and PFS** data from early-phase trials establish a strong foundation for **alrizomadlin's** antitumor activity, particularly in *MDM2*-amplified tumors. However, **mature overall survival data are not yet available** and are critical for fully evaluating its clinical benefit against existing standards of care.
- **Where to Find Future Updates:** Mature survival data will likely come from later-phase trials. You can monitor ongoing clinical developments through:
 - **ClinicalTrials.gov:** Search for identifiers like **NCT03611868** (Phase II combination therapy) and **POLARIS-2** (a mentioned global Phase III trial for another asset, indicating the company's progression to late-stage studies) [1].
 - **Major Oncology Conferences:** Future presentations at ASCO or ESMO (European Society for Medical Oncology) often feature updated survival analyses from ongoing trials.

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References

1. Live from ASCO | Ascentage Pharma Releases... | Nasdaq [nasdaq.com]
2. A first-in-human phase I study of a novel MDM2/p53 ... [pmc.ncbi.nlm.nih.gov]
3. A first-in-human phase I study of a novel MDM2/p53 ... [pubmed.ncbi.nlm.nih.gov]

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